7-メチルナフタレン-2-オール

概要

説明

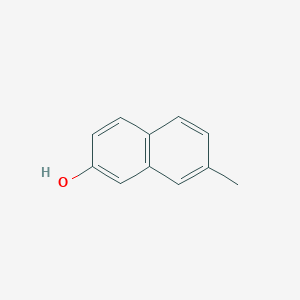

7-Methylnaphthalen-2-ol, also known as 7-methyl-2-naphthol, is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, characterized by a methyl group at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

科学的研究の応用

Medicinal Chemistry

1.1 Estrogen Receptor Modulation

Recent studies have highlighted the role of 7-methylnaphthalen-2-ol as a potential modulator of estrogen receptors (ER). An analogue of this compound demonstrated significant inhibitory effects on estrogen receptor alpha (ERα), showing promise as a partial agonist in breast cancer treatment. Experimental data indicated that it could reduce cell viability in MCF7 breast cancer cells more effectively than tamoxifen, a standard treatment for ER-positive breast cancer . The compound's binding affinity to ERα was also evaluated, revealing competitive inhibition that could lead to new therapeutic strategies against hormone-dependent cancers.

1.2 Antimicrobial Properties

In addition to its role in cancer treatment, 7-methylnaphthalen-2-ol has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown potential as a herbicide through its ability to inhibit key enzymes involved in plant growth. Research indicates that derivatives of 7-methylnaphthalen-2-ol can act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicide development. In bioassays, certain derivatives exhibited significant herbicidal activity at low concentrations, suggesting that they could be developed into effective agricultural chemicals .

2.2 Plant Growth Regulation

Additionally, compounds related to 7-methylnaphthalen-2-ol have been explored for their effects on plant growth regulation. These compounds can influence various physiological processes in plants, potentially leading to enhanced growth rates and yield improvements.

Material Science Applications

3.1 Synthesis of Functional Materials

7-Methylnaphthalen-2-ol is also utilized in the synthesis of functional materials due to its reactive hydroxyl group and aromatic structure. It can serve as a precursor for creating polymers and other materials with specific properties tailored for applications in coatings, adhesives, and composites.

3.2 X-ray Diffraction Studies

X-ray diffraction studies have provided insights into the crystalline structure of compounds related to 7-methylnaphthalen-2-ol. Such analyses are crucial for understanding the material properties and potential applications in various fields .

Summary Table of Applications

Case Studies

5.1 Case Study: Anticancer Activity Evaluation

A study published in MDPI evaluated the anticancer properties of 7-methylnaphthalen-2-ol analogues against MCF7 cells. The results demonstrated that specific structural modifications could significantly enhance the binding affinity to ERα and improve anticancer efficacy compared to traditional treatments like tamoxifen .

5.2 Case Study: Herbicidal Efficacy Assessment

In agricultural research, a series of derivatives based on 7-methylnaphthalen-2-ol were synthesized and tested for herbicidal activity against common weeds. The most effective compound achieved over 80% weed control at a low application rate, showcasing the potential for developing environmentally friendly herbicides .

準備方法

Synthetic Routes and Reaction Conditions: 7-Methylnaphthalen-2-ol can be synthesized through several methods. One common synthetic route involves the methylation of 2-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 7-Methylnaphthalen-2-ol often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modification to introduce the methyl and hydroxyl groups at the desired positions .

化学反応の分析

Types of Reactions: 7-Methylnaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .

作用機序

The mechanism of action of 7-Methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

2-Naphthol: Similar to 7-Methylnaphthalen-2-ol but lacks the methyl group at the 7th position.

1-Naphthol: Another naphthol derivative with the hydroxyl group at the 1st position.

2-Methylnaphthalene: A methylated naphthalene without the hydroxyl group.

Uniqueness: 7-Methylnaphthalen-2-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular activities that differentiate it from other naphthalene derivatives .

生物活性

7-Methylnaphthalen-2-ol, also known as 7-methyl-2-naphthol, is an organic compound with the molecular formula . It is a derivative of naphthalene characterized by a methyl group at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that 7-Methylnaphthalen-2-ol exhibits significant antimicrobial activity . Its mechanism of action involves disrupting microbial cell membranes and interfering with essential cellular processes. This property makes it a candidate for developing antimicrobial agents against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on various naphthalene derivatives demonstrated that 7-Methylnaphthalen-2-ol effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antioxidant Activity

The antioxidant properties of 7-Methylnaphthalen-2-ol are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings on Antioxidant Activity

In vitro assays have shown that 7-Methylnaphthalen-2-ol significantly reduces oxidative stress markers in cultured cells. The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its role as a potent antioxidant.

Anti-inflammatory Effects

Preliminary studies suggest that 7-Methylnaphthalen-2-ol may possess anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Example Study on Inflammation

In animal models of inflammation, administration of 7-Methylnaphthalen-2-ol resulted in decreased levels of pro-inflammatory cytokines. This finding indicates its potential therapeutic application in treating inflammatory diseases.

Anticancer Potential

Emerging research highlights the anticancer potential of 7-Methylnaphthalen-2-ol. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Study: Cancer Cell Line Testing

In studies involving breast cancer cell lines (MCF7), 7-Methylnaphthalen-2-ol exhibited cytotoxic effects with an IC50 value significantly lower than many existing chemotherapeutic agents. This suggests its potential as a lead compound for new anticancer drugs.

The biological activity of 7-Methylnaphthalen-2-ol can be attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Free Radical Scavenging : The hydroxyl group on the naphthalene ring plays a crucial role in neutralizing free radicals.

- Cytokine Modulation : It may influence signaling pathways involved in inflammation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Naphthol | Hydroxyl group at position 2 | Used in dyes; exhibits antimicrobial properties |

| 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | Sulfonic acid group added | Used as a dye; potential biological activity |

| 1-(Methylamino)-naphthalene | Methylamino at position 1 | Investigated for psychoactive effects |

| 7-Methylnaphthalen-2-ol | Methyl group at position 7 | Similar chemical behavior; used in organic synthesis |

This table illustrates how 7-Methylnaphthalen-2-ol compares structurally and functionally with other related compounds, highlighting its unique properties that may enhance its biological activity.

特性

IUPAC Name |

7-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCGBNFOSLTQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293352 | |

| Record name | 7-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26593-50-0 | |

| Record name | NSC88876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。